3-(2-bromophenyl)-N,N-dimethylpropanamide
Overview
Description
3-(2-bromophenyl)-N,N-dimethylpropanamide is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds often interact with enzymes or receptors in the body, altering their function and leading to changes at the cellular level .
Mode of Action
The mode of action of “3-(2-bromophenyl)-N,N-dimethylpropanamide” involves its interaction with its targets. For instance, it has been found that similar compounds can undergo a palladium-catalyzed Heck/Suzuki cascade reaction . This reaction involves the compound interacting with a palladium complex, leading to changes in the structure of the compound .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, such as the suzuki–miyaura coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a crucial process in organic chemistry .
Pharmacokinetics
Similar compounds often have specific adme (absorption, distribution, metabolism, and excretion) properties that impact their bioavailability . For instance, the compound’s absorption and distribution in the body, its metabolism into different forms, and its excretion from the body all play a role in determining its bioavailability .
Result of Action
For instance, they can lead to the formation of new compounds through reactions such as the Heck/Suzuki cascade reaction .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, the stability of similar compounds can be affected by factors such as temperature and pH . Additionally, the presence of other compounds in the environment can also influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
3-(2-bromophenyl)-N,N-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-13(2)11(14)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLXGKPCDNXTAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.